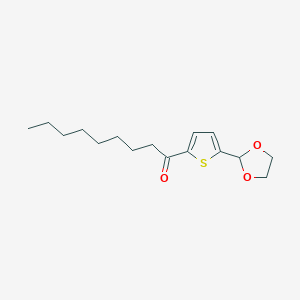
5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone” is a chemical compound with the molecular formula C16H24O4S . It has a molecular weight of 312.4 g/mol . The compound is also known as "Octyl 5-(1,3-Dioxolan-2-yl)-2-thiophenecarboxylate" .
Synthesis Analysis
The synthesis of 1,3-dioxolanes, which is a key component of the compound, can be achieved by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . Another method involves the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol . Zirconium tetrachloride (ZrCl4) is also a highly efficient and chemoselective catalyst for the acetalization, and in situ transacetalization of carbonyl compounds under mild reaction conditions .Molecular Structure Analysis
The molecular structure of the compound can be represented by the Inchi Code: 1S/C16H25O4S/c1-2-3-4-5-6-7-10-18-15(17)13-8-9-14(21-13)16-19-11-12-20-16/h8-9,16,21H,2-7,10-12H2,1H3 .Chemical Reactions Analysis
1,3-Dioxolanes are stable against all types of nucleophiles and bases . They can be oxidized to esters with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as co-catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 312.4 g/mol . It is recommended to be stored at a temperature between 28 C for maintaining its stability .Aplicaciones Científicas De Investigación
Liquid Crystals
Liquid crystals are materials with unique optical properties, often used in displays (such as LCD screens)1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide can serve as a precursor for liquid crystalline compounds, contributing to advancements in display technology .
Biological Activities
This compound has been investigated for its biological effects. It shows insecticidal activity and acts as a plant growth stimulator. Researchers have explored its potential applications in agriculture and pest control .
Coordination Polymers
As a ligand, 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide participates in the formation of coordination polymers. These materials have diverse applications, including catalysis, sensing, and drug delivery .
Polyvinyl Chloride Stabilizers
Stabilizers are crucial additives in PVC (polyvinyl chloride) formulations. This compound can enhance the stability and durability of PVC products, such as pipes, cables, and window frames .
Fine Organic Synthesis
The azoxy group in this compound allows it to be a versatile building block in organic synthesis. Researchers use it to construct more complex molecules, especially in fine chemical production .
Analog Synthesis
By reducing 2-(4-nitrophenyl)-1,3-dioxolane using glucose as an eco-friendly reductant, researchers can synthesize 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide . This compound serves as a starting material for analogs of natural and synthetic azoxymycins, which have applications in agriculture and crop growth stimulation .
Propiedades
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]nonan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3S/c1-2-3-4-5-6-7-8-13(17)14-9-10-15(20-14)16-18-11-12-19-16/h9-10,16H,2-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWWPQIWGULMLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641878 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone | |
CAS RN |
898771-94-3 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

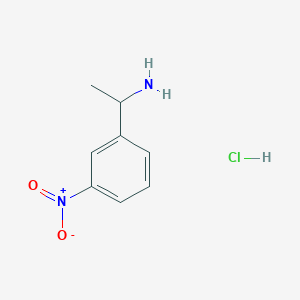

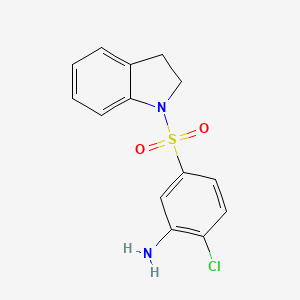
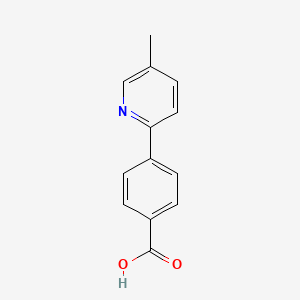

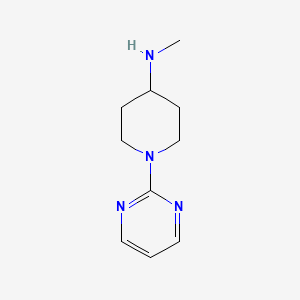
![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)


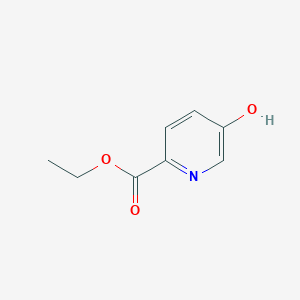
![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)


![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)